Cas no 1936606-00-6 (3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid)

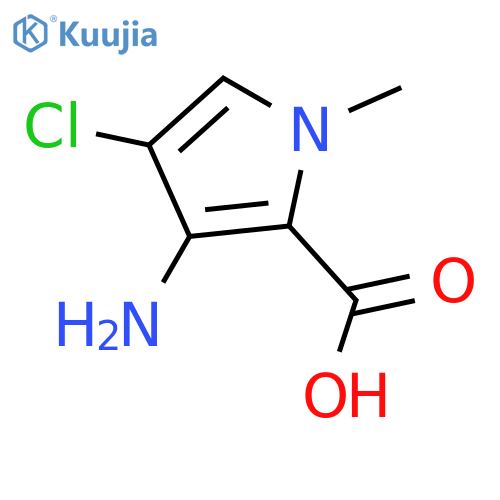

1936606-00-6 structure

商品名:3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-carboxylic acid, 3-amino-4-chloro-1-methyl-

- 3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid

-

- インチ: 1S/C6H7ClN2O2/c1-9-2-3(7)4(8)5(9)6(10)11/h2H,8H2,1H3,(H,10,11)

- InChIKey: PPNIPKCSNKASKY-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(Cl)C(N)=C1C(O)=O

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-174969-0.5g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 0.5g |

$2236.0 | 2023-09-20 | ||

| Enamine | EN300-174969-2.5g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 2.5g |

$4566.0 | 2023-09-20 | ||

| Enamine | EN300-174969-0.1g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 0.1g |

$2050.0 | 2023-09-20 | ||

| Enamine | EN300-174969-1g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 1g |

$2330.0 | 2023-09-20 | ||

| Enamine | EN300-174969-5g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 5g |

$6757.0 | 2023-09-20 | ||

| Enamine | EN300-174969-1.0g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 1g |

$2516.0 | 2023-06-03 | ||

| Enamine | EN300-174969-0.05g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 0.05g |

$1957.0 | 2023-09-20 | ||

| Enamine | EN300-174969-5.0g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 5g |

$7297.0 | 2023-06-03 | ||

| Enamine | EN300-174969-10.0g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 10g |

$10823.0 | 2023-06-03 | ||

| Enamine | EN300-174969-0.25g |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid |

1936606-00-6 | 0.25g |

$2143.0 | 2023-09-20 |

3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

1936606-00-6 (3-amino-4-chloro-1-methyl-1H-pyrrole-2-carboxylic acid) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量